

Application of Benzopinacol in Undergraduate Organic Chemistry Laboratories

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzopinacol**

Cat. No.: **B1666686**

[Get Quote](#)

Affiliation: Google Research

Abstract

Benzopinacol serves as a cornerstone for illustrating fundamental concepts in undergraduate organic chemistry curricula. Its synthesis and subsequent rearrangement offer a practical and engaging platform for teaching photochemical reactions, radical mechanisms, carbocation rearrangements, and various laboratory techniques. This document provides detailed application notes and experimental protocols for the photochemical synthesis of **benzopinacol** from benzophenone and its acid-catalyzed rearrangement to **benzopinacolone**, tailored for an undergraduate laboratory setting.

Introduction

The transformation of benzophenone to **benzopinacol**, followed by the pinacol rearrangement to **benzopinacolone**, is a classic two-step synthesis sequence in organic chemistry education. [1] The first step involves the photochemical dimerization of benzophenone, a reaction driven by ultraviolet (UV) light, which introduces students to the principles of photochemistry and radical reactions.[2][3] The subsequent acid-catalyzed rearrangement of the vicinal diol, **benzopinacol**, to the ketone, **benzopinacolone**, provides a clear and tangible example of a carbocation-mediated 1,2-aryl shift, a key type of molecular rearrangement.[4][5] This experimental series is valued for its reliability, the crystalline nature of its products facilitating isolation and characterization, and its direct relevance to core mechanistic principles.

Data Presentation

Table 1: Reactant and Product Properties

Compound	Molar Mass (g/mol)	Melting Point (°C)	Appearance
Benzophenone	182.22	47-51	White solid
Benzopinacol	366.44	188-190[6]	White crystalline solid
Benzopinacolone	348.43	179-182	White to yellow crystalline solid

Table 2: Typical Experimental Parameters and Results

Experiment	Key Reagents	Typical Yield (%)
Synthesis of Benzopinacol	Benzophenone, 2-propanol, glacial acetic acid, UV light (sunlight)	93-95[6]
Rearrangement to Benzopinacolone	Benzopinacol, glacial acetic acid, iodine	95-99[7]

Experimental Protocols

Experiment 1: Photochemical Synthesis of Benzopinacol from Benzophenone

This procedure details the synthesis of **benzopinacol** via the photochemical reduction and dimerization of benzophenone. The reaction is typically carried out using sunlight as the UV source.[2][3]

Materials:

- Benzophenone (5.0 g)
- 2-propanol (Isopropanol) (50 mL)[8]
- Glacial acetic acid (1 drop)[8]

- 100 mL round-bottom flask or a large test tube[8][9]
- Stopper or septum[8]
- Büchner funnel and filter flask
- Filter paper

Procedure:

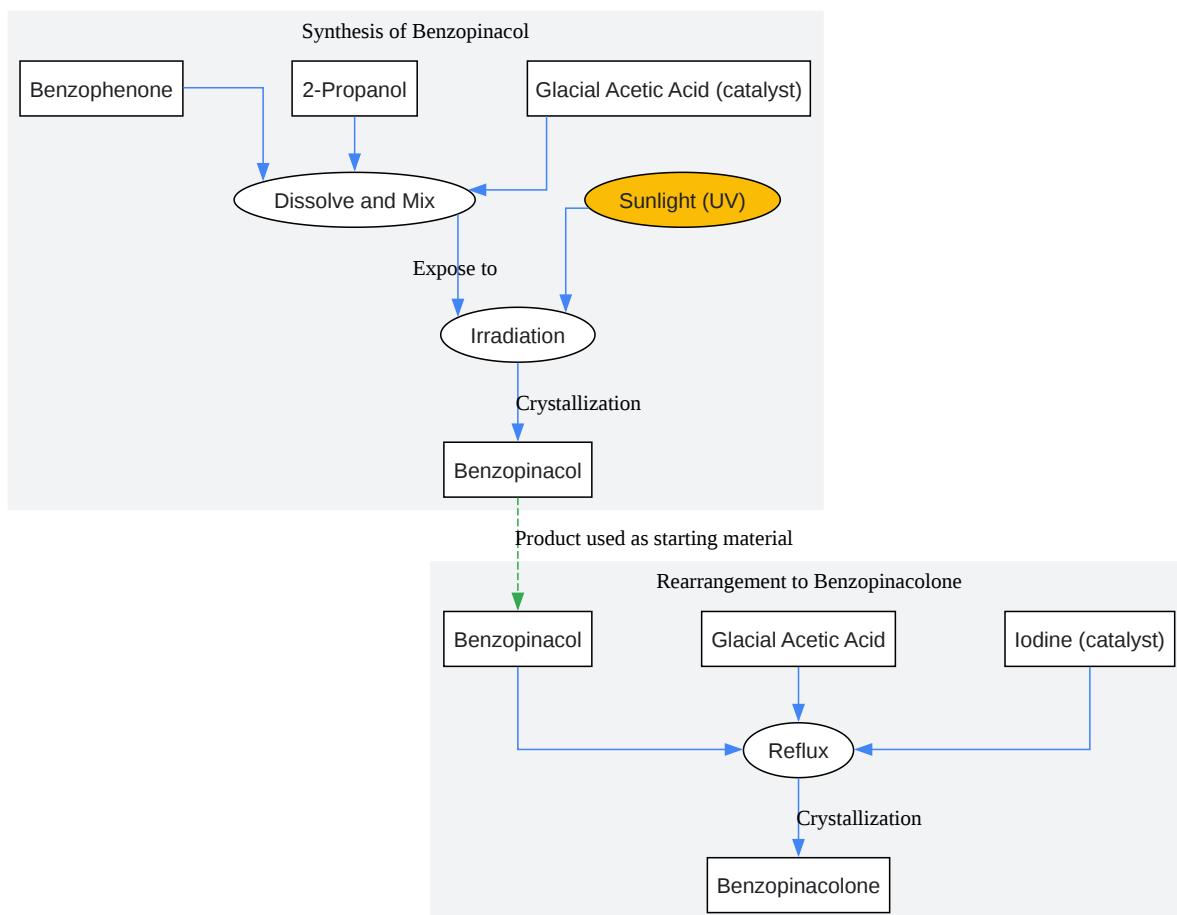
- Dissolve 5.0 g of benzophenone in 50 mL of 2-propanol in a 100 mL round-bottom flask. Gentle warming may be necessary to facilitate dissolution.[8]
- Add one drop of glacial acetic acid to the solution.[8] The acid helps to prevent the cleavage of the product.[5]
- Securely close the flask with a stopper or septum and seal it to prevent evaporation.[8]
- Place the flask in a location where it will be exposed to direct sunlight for several days (typically one week is sufficient for crystallization to complete).[8] The solution will be irradiated by the UV component of sunlight, initiating the reaction.[2]
- Crystals of **benzopinacol** will form and precipitate out of the solution over time.
- Once crystallization appears complete, cool the mixture in an ice bath to maximize precipitation.
- Collect the **benzopinacol** crystals by vacuum filtration using a Büchner funnel.[8]
- Wash the crystals with a small amount of cold 2-propanol to remove any unreacted benzophenone and other impurities.[8]
- Allow the crystals to air dry completely on a watch glass.
- Weigh the dried product, calculate the percentage yield, and determine its melting point.

Experiment 2: Acid-Catalyzed Rearrangement of Benzopinacol to Benzopinacolone

This protocol describes the pinacol rearrangement of **benzopinacol** to **benzopinacolone** using an iodine-acetic acid catalyst system.[4][7]

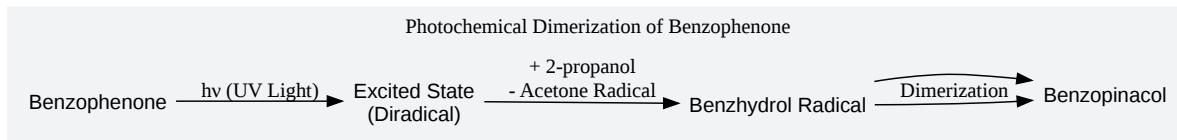
Materials:

- **Benzopinacol** (4.0 g, from Experiment 1)
- Glacial acetic acid (20 mL)[8]
- Iodine (a few small crystals)[8]
- 100 mL round-bottom flask[8]
- Reflux condenser[8]
- Heating mantle or water bath
- Büchner funnel and filter flask
- Filter paper
- Ethanol (for washing)[8]


Procedure:

- Place 4.0 g of the synthesized **benzopinacol** into a 100 mL round-bottom flask.[8]
- Add 20 mL of glacial acetic acid and a few small crystals of iodine to the flask.[8]
- Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath.[8]
- Continue refluxing for approximately 5-10 minutes. During this time, the solid **benzopinacol** should dissolve, and the solution will typically turn a reddish-brown color due to the iodine.[7]

- After the reflux period, remove the heat source and allow the solution to cool to room temperature.
- As the solution cools, **benzopinacolone** will crystallize out. To maximize crystal formation, the flask can be placed in an ice bath.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.[8]
- Wash the crystals with a small amount of cold ethanol to remove residual acetic acid and iodine.[8]
- Allow the product to air dry.
- Weigh the dried **benzopinacolone**, calculate the percentage yield, and determine its melting point.

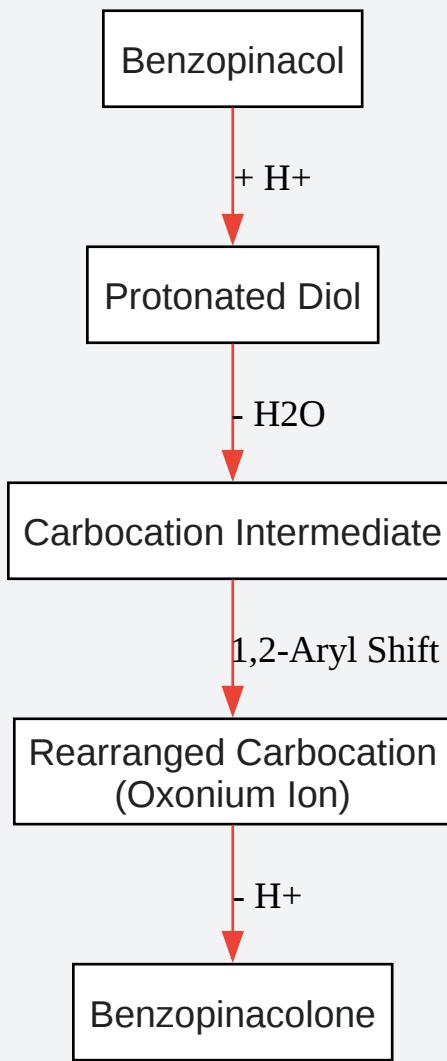

Mandatory Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **benzopinacol** and its subsequent rearrangement.

Reaction Mechanism: Synthesis of Benzopinacol



[Click to download full resolution via product page](#)

Caption: Simplified mechanism for the formation of **benzopinacol**.

Reaction Mechanism: Pinacol Rearrangement

Acid-Catalyzed Rearrangement of Benzopinacol

[Click to download full resolution via product page](#)

Caption: Mechanism of the pinacol rearrangement of **benzopinacol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 3. ijpda.org [ijpda.org]
- 4. websites.nku.edu [websites.nku.edu]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. books.rsc.org [books.rsc.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Application of Benzopinacol in Undergraduate Organic Chemistry Laboratories]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666686#application-of-benzopinacol-in-undergraduate-organic-chemistry-labs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

